An In-depth Technical Guide to N-(2-aminoethyl)-1H-indole-2-carboxamide
An In-depth Technical Guide to N-(2-aminoethyl)-1H-indole-2-carboxamide
Version: 1.0
Authored For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Indole-C2-amide-C2-NH2" is not a standard chemical name. This document addresses the chemical structure most accurately represented by this description: N-(2-aminoethyl)-1H-indole-2-carboxamide . Data for this specific molecule is limited; therefore, this guide incorporates information from the broader class of indole-2-carboxamide derivatives to provide a comprehensive overview of its potential chemical properties, synthesis, and biological activities.
Executive Summary
The indole-2-carboxamide scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core structure have been investigated for their potential as antitumor, anti-inflammatory, antitubercular, antibacterial, and antifungal agents.[1] This guide provides a detailed overview of the structure, chemical properties, synthesis, and potential biological significance of N-(2-aminoethyl)-1H-indole-2-carboxamide, a specific derivative of this versatile scaffold. The document includes detailed experimental protocols and visual diagrams of synthetic and signaling pathways to support further research and development in this area.
Chemical Structure and Properties
N-(2-aminoethyl)-1H-indole-2-carboxamide features a central indole (B1671886) ring with a carboxamide group at the C2 position. The amide nitrogen is connected to a two-carbon ethyl chain terminating in a primary amine.
Chemical Structure:
Figure 1: General structure of the amide-C2-NH2 side chain at the indole C2 position.
Table 1: Computed Physicochemical Properties for N-(2-aminoethyl)-5-hydroxy-1H-indole-2-carboxamide [2]
| Property | Value | Reference |
| Molecular Formula | C11H13N3O2 | PubChem CID: 110833507 |
| Molecular Weight | 219.24 g/mol | PubChem CID: 110833507 |
| XLogP3-AA | 0.4 | PubChem CID: 110833507 |
| Hydrogen Bond Donor Count | 4 | PubChem CID: 110833507 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 110833507 |
| Rotatable Bond Count | 3 | PubChem CID: 110833507 |
| Exact Mass | 219.100776666 Da | PubChem CID: 110833507 |
| Topological Polar Surface Area | 91.1 Ų | PubChem CID: 110833507 |
| Heavy Atom Count | 16 | PubChem CID: 110833507 |
Synthesis and Experimental Protocols
The synthesis of indole-2-carboxamides generally follows a convergent strategy involving the coupling of an indole-2-carboxylic acid with a suitable amine.[3][4][5]
General Synthetic Workflow
The primary method for synthesizing N-(2-aminoethyl)-1H-indole-2-carboxamide involves the amide coupling of 1H-indole-2-carboxylic acid with ethylenediamine (B42938). To prevent side reactions, the ethylenediamine is typically used with one amine group protected (e.g., as a Boc-monoprotected derivative), followed by a deprotection step.
Caption: General workflow for the synthesis of N-(2-aminoethyl)-1H-indole-2-carboxamide.
Detailed Experimental Protocol: Amide Coupling
The following protocol is a generalized procedure based on standard methods for the synthesis of indole-2-carboxamides.[3][4]
-
Preparation of Reactants: Dissolve 1H-indole-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN).
-
Activation of Carboxylic Acid: Add a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP, 1.5 equivalents), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2 equivalents), to the solution. Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.[4]
-
Amine Addition: Add the mono-protected amine, N-Boc-ethylenediamine (1.2 equivalents), to the reaction mixture.
-
Reaction: Allow the reaction to stir overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous acid solution (e.g., 10% HCl), a basic solution (e.g., 5% NaHCO3), water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
-
Deprotection: The resulting Boc-protected intermediate is dissolved in a solvent like DCM, and trifluoroacetic acid (TFA) is added to remove the Boc protecting group. After stirring, the solvent is evaporated, and the final product is often isolated as a salt or neutralized to yield the free amine.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of N-(2-aminoethyl)-1H-indole-2-carboxamide are not defined in the literature, the indole-2-carboxamide class of molecules exhibits a wide range of pharmacological activities.
Table 2: Summary of Biological Activities of Indole-2-Carboxamide Derivatives
| Biological Activity | Molecular Target/Pathway | Reference |
| Antitubercular | Mycobacterial membrane protein large 3 (MmpL3) transporter | [3][6] |
| Antiproliferative | EGFR, BRAFV600E, VEGFR-2, CDK2 | [5][7] |
| Anti-inflammatory | MAPK/NF-κB signaling pathway | [8] |
| Antiviral | Alphavirus replication inhibition | [9] |
| Neuromodulatory | Allosteric modulator of the cannabinoid CB1 receptor | [10] |
| Ion Transport Inhibition | Na+/H+ exchanger (NHE) | [11] |
Anti-inflammatory Activity: MAPK Signaling Pathway
One notable derivative, LG4, has been shown to exert anti-inflammatory effects by inhibiting the MAPK-mediated inflammatory response.[8] This pathway is a critical regulator of cellular processes, including inflammation, and its inhibition represents a promising therapeutic strategy.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. N-(2-aminoethyl)-5-hydroxy-1H-indole-2-carboxamide | C11H13N3O2 | CID 110833507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel indole-2-carboxamide compounds are potent broad-spectrum antivirals active against western equine encephalitis virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
